molecular formula C14H9BrN2 B14132906 6-Bromo-4-phenylcinnoline

6-Bromo-4-phenylcinnoline

Cat. No.: B14132906
M. Wt: 285.14 g/mol
InChI Key: QXWAGULBRVCDSQ-UHFFFAOYSA-N
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Description

6-Bromo-4-phenylcinnoline is an organic compound with the molecular formula C14H9BrN2 It belongs to the cinnoline family, which is characterized by a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-4-phenylcinnoline can be synthesized through several methods. One common approach involves the bromination of 4-phenylcinnoline. This reaction typically uses bromine in acetic acid as the brominating agent. The reaction conditions must be carefully controlled to ensure the selective bromination at the 6-position of the cinnoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-phenylcinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the cinnoline ring.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnolines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-4-phenylcinnoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 6-Bromo-4-phenylcinnoline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylcinnoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Chloro-4-phenylcinnoline: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.

    4-Phenylquinoline: Contains a quinoline ring instead of a cinnoline ring, leading to different chemical properties and applications.

Uniqueness

6-Bromo-4-phenylcinnoline is unique due to the presence of the bromine atom at the 6-position, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Properties

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

6-bromo-4-phenylcinnoline

InChI

InChI=1S/C14H9BrN2/c15-11-6-7-14-12(8-11)13(9-16-17-14)10-4-2-1-3-5-10/h1-9H

InChI Key

QXWAGULBRVCDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NC3=C2C=C(C=C3)Br

Origin of Product

United States

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